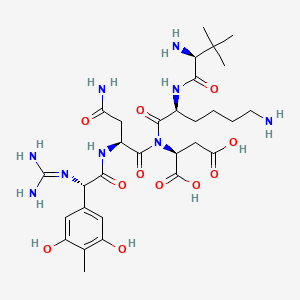

Deoxypheganomycin D

Description

Structure

2D Structure

Properties

CAS No. |

69280-94-0 |

|---|---|

Molecular Formula |

C30H47N9O11 |

Molecular Weight |

709.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]hexanoyl]-[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-methylphenyl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C30H47N9O11/c1-13-18(40)9-14(10-19(13)41)22(38-29(34)35)24(45)37-16(11-20(32)42)27(48)39(17(28(49)50)12-21(43)44)26(47)15(7-5-6-8-31)36-25(46)23(33)30(2,3)4/h9-10,15-17,22-23,40-41H,5-8,11-12,31,33H2,1-4H3,(H2,32,42)(H,36,46)(H,37,45)(H,43,44)(H,49,50)(H4,34,35,38)/t15-,16-,17-,22-,23+/m0/s1 |

InChI Key |

JKRLNLPKBPUNDE-OLZZFSTQSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1O)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N([C@@H](CC(=O)O)C(=O)O)C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)(C)C)N)N=C(N)N)O |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(C(=O)NC(CC(=O)N)C(=O)N(C(CC(=O)O)C(=O)O)C(=O)C(CCCCN)NC(=O)C(C(C)(C)C)N)N=C(N)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

deoxy-pheganomycin D deoxypheganomycin D |

Origin of Product |

United States |

Foundational & Exploratory

Deoxypheganomycin D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces cirratus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypheganomycin D is a peptide antibiotic isolated from the bacterium Streptomyces cirratus. It exhibits specific inhibitory activity against mycobacteria, suggesting its potential as a lead compound in the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway. While the original discovery and isolation report for this compound was not retrievable in its entirety, this guide consolidates available information on the closely related pheganomycins and cirratiomycins, also produced by S. cirratus, to present a probable methodology for its production and purification.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Streptomyces cirratus has been identified as the producer of several bioactive compounds, including pheganomycin, this compound, and cirratiomycins. This compound is of particular interest due to its specific action against mycobacteria. Its mode of action is believed to involve interference with the mycobacterial cell membrane and cell wall components. This document outlines the key scientific and technical aspects related to this promising natural product.

Physicochemical Properties and Structure

This compound is a complex peptide antibiotic. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C30H47N9O11 |

| Molecular Weight | 709.75 g/mol |

| CAS Number | 69280-94-0 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Discovery and Isolation from Streptomyces cirratus

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.

Seed Culture:

-

Prepare a seed medium containing (per liter): soluble starch (10 g), glucose (10 g), peptone (5 g), meat extract (3 g), yeast extract (3 g), and CaCO₃ (1 g). Adjust the pH to 7.2 before sterilization.

-

Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of Streptomyces cirratus.

-

Incubate at 28°C for 48-72 hours on a rotary shaker at 180 rpm.

Production Culture:

-

Prepare a production medium containing (per liter): soybean meal (20 g), dextrin (25 g), NaCl (5 g), and CaCO₃ (4 g).

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate at 27°C for 72-96 hours in a fermenter with controlled aeration and agitation. Monitor the production of this compound using a suitable analytical method, such as HPLC.

Extraction and Purification Protocol

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to neutral.

-

Add activated carbon (1-2% w/v) to the supernatant and stir for 1-2 hours to adsorb the antibiotic.

-

Collect the activated carbon by filtration.

-

Elute the adsorbed compounds from the activated carbon using an acidic aqueous acetone solution (e.g., 80% acetone in water, adjusted to pH 2 with HCl).

-

Concentrate the eluate under reduced pressure to remove acetone.

Purification: A multi-step chromatographic process is required to purify this compound to homogeneity.

-

Ion-Exchange Chromatography:

-

Apply the concentrated extract to a cation-exchange resin column (e.g., Dowex 50W x 2).

-

Wash the column with deionized water.

-

Elute the bound compounds with a linear gradient of ammonium hydroxide (0 to 1 N).

-

Collect fractions and test for activity against a susceptible mycobacterial strain.

-

-

Adsorption Chromatography:

-

Pool the active fractions and apply them to a column packed with Amberlite XAD-2 or a similar adsorbent resin.

-

Wash the column with water.

-

Elute with a stepwise gradient of methanol in water.

-

-

Gel Filtration Chromatography:

-

Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using a reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule.

Biosynthesis of Pheganomycins

Recent genomic studies on Streptomyces cirratus have identified the biosynthetic gene cluster responsible for the production of pheganomycin, a close analog of this compound. The biosynthesis is a hybrid of ribosomal and non-ribosomal peptide synthesis.

The proposed biosynthetic pathway involves the following key steps:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide is synthesized by the ribosome.

-

Synthesis of a Non-proteinogenic Amino Acid: A unique non-proteinogenic amino acid is synthesized by a dedicated set of enzymes.

-

Ligation: A peptide ligase joins the precursor peptide with the non-proteinogenic amino acid.

-

Post-translational Modifications: Further enzymatic modifications may occur to yield the final pheganomycin and its derivatives, including this compound.

The following diagram depicts the proposed biosynthetic pathway for pheganomycin.

Caption: Proposed biosynthetic pathway of pheganomycins in S. cirratus.

Biological Activity

This compound exhibits specific inhibitory activity against mycobacteria. The table below summarizes the reported biological activity.

| Organism | Activity | Concentration |

| Mycobacterium smegmatis ATCC 607 | Growth inhibition | - |

| Mycobacterium 607 | Partial growth inhibition | 28 µM |

The mechanism of action is thought to be related to the disruption of the cell membrane and/or the inhibition of cell wall biosynthesis.

Conclusion

This compound represents a promising antimycobacterial agent from a well-known antibiotic-producing bacterium, Streptomyces cirratus. While a complete, detailed report on its initial discovery and isolation remains to be fully elucidated from publicly available sources, the methodologies for related compounds and the understanding of its biosynthetic pathway provide a solid foundation for its further investigation and development. The unique hybrid ribosomal/non-ribosomal biosynthetic pathway also presents opportunities for bioengineering to generate novel analogs with improved therapeutic properties. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

In-depth Technical Guide: Analysis of the Deoxypheganomycin D Biosynthetic Gene Cluster

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the genetic and biochemical pathways responsible for the synthesis of Deoxypheganomycin D, a potent mycobacterial inhibitor.

Executive Summary

This compound is a natural product with notable bacteriostatic activity against Mycobacterium smegmatis.[1] Its complex chemical structure suggests a fascinating biosynthetic origin, likely involving a multi-enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). However, a comprehensive analysis of the scientific literature reveals a significant knowledge gap: the biosynthetic gene cluster for this compound has not yet been identified or characterized.

This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current lack of specific data on the this compound BGC. Secondly, it provides a forward-looking framework for its future discovery and analysis by drawing parallels with the well-characterized biosynthesis of other complex natural products. This document will outline the general principles of BGC analysis, detail common experimental protocols, and propose a hypothetical biosynthetic pathway for this compound based on its known chemical structure. This approach aims to equip researchers with the necessary intellectual tools to pursue the identification and characterization of this elusive gene cluster.

The Current State of Knowledge on this compound

This compound is a specific inhibitor of mycobacteria, exhibiting bacteriostatic effects at concentrations as high as 7 x 10-5 M against Mycobacterium smegmatis ATCC 607.[1] Its mode of action appears to be related to the cell membrane and specific lipid components of the mycobacterial cell wall.[1] The chemical formula for this compound is C30H47N9O11, with a molecular weight of 709.75 g/mol .[2] While its biological activity and chemical properties are documented, the genetic blueprint for its synthesis remains unknown. The discovery and analysis of its BGC are critical next steps to enable bioengineering efforts for yield improvement and the generation of novel analogs with enhanced therapeutic properties.

General Principles of Biosynthetic Gene Cluster (BGC) Analysis

The biosynthesis of complex natural products like this compound is typically orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC).[3] These clusters often encode for large, multi-domain enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), along with tailoring enzymes that modify the core scaffold.[3][4] The general workflow for identifying and characterizing a BGC is as follows:

Proposed Methodologies for this compound BGC Analysis

Given the absence of specific data, this section outlines detailed, generalized experimental protocols that would be essential for the discovery and characterization of the this compound BGC.

Genome Sequencing and Bioinformatic Prediction

Objective: To obtain the complete genome sequence of the this compound-producing organism and identify putative BGCs.

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA will be isolated from the producing microbial strain using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

-

Genome Sequencing: The extracted genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[5] This tool identifies putative BGCs by detecting the presence of key biosynthetic genes (e.g., PKS, NRPS), tailoring enzymes, and regulatory and transport genes.[5]

Targeted Gene Inactivation

Objective: To confirm the involvement of a candidate BGC in this compound biosynthesis.

Protocol:

-

Selection of Target Gene: A key biosynthetic gene within the putative BGC, such as a PKS or NRPS gene, will be selected for inactivation.

-

Construction of Gene Disruption Cassette: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the target gene will be constructed using standard molecular cloning techniques.

-

Transformation and Homologous Recombination: The disruption cassette will be introduced into the producing organism via protoplast transformation or conjugation. Homologous recombination will lead to the replacement of the target gene with the disruption cassette.

-

Mutant Verification: Successful gene knockout will be confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The wild-type and mutant strains will be cultivated under production conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production in the mutant strain.

Heterologous Expression

Objective: To express the entire BGC in a model host organism to confirm its function and facilitate further characterization.

Protocol:

-

Cloning of the BGC: The entire putative BGC will be cloned from the genomic DNA of the producing organism into a suitable expression vector using techniques such as TAR (Transformation-Associated Recombination) cloning or Gibson assembly.

-

Host Strain Selection: A well-characterized and genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli, will be chosen for heterologous expression.

-

Transformation of the Host: The expression vector containing the BGC will be introduced into the chosen host strain.

-

Cultivation and Metabolite Analysis: The recombinant host will be cultivated, and the culture extracts will be analyzed by HPLC and MS to detect the production of this compound.

Hypothetical Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed. This pathway likely involves both non-ribosomal peptide synthesis and polyketide synthesis, a common feature in the biosynthesis of complex natural products.

This proposed pathway highlights the key stages in the biosynthesis:

-

Precursor Supply: The biosynthesis would initiate with the recruitment of various amino acid and malonyl-CoA extender units.

-

Core Scaffold Formation: A hybrid NRPS-PKS assembly line would iteratively condense these precursors to form a linear or cyclic peptide-polyketide intermediate. The modular nature of these enzymes dictates the sequence and type of building blocks incorporated.

-

Tailoring Reactions: A suite of tailoring enzymes would then modify the core scaffold through reactions such as hydroxylation, methylation, and cyclization to yield the final, biologically active this compound molecule.

Quantitative Data (Hypothetical)

While no quantitative data currently exists for the this compound BGC, the following table illustrates the type of data that would be generated and presented upon its discovery and characterization.

| Gene Name (Hypothetical) | Proposed Function | ORF Length (bp) | Predicted Protein Size (kDa) | Homology (Closest Known Match) |

| dphA | NRPS Module 1 | 3,500 | 128 | Actinomycin Synthetase |

| dphB | PKS Module 1 | 4,200 | 154 | Erythromycin Synthase |

| dphC | Methyltransferase | 950 | 35 | Mycinamicin Methyltransferase |

| dphD | Cytochrome P450 Hydroxylase | 1,200 | 44 | Rifamycin Hydroxylase |

| dphR | Transcriptional Regulator | 800 | 29 | SARP Family Regulator |

| dphT | ABC Transporter | 1,800 | 66 | Drug Efflux Pump |

Conclusion and Future Directions

The study of the this compound biosynthetic gene cluster represents a compelling frontier in natural product research. While the BGC remains to be discovered, the methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its future elucidation. The identification and characterization of this gene cluster will not only unveil novel enzymatic mechanisms but also pave the way for the rational design and biosynthesis of new this compound analogs with potentially improved efficacy and pharmacological properties, thus holding significant promise for the development of new anti-mycobacterial agents.

References

- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Frontiers | Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats [frontiersin.org]

- 4. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Analysis of Biosynthetic Gene Clusters, Secretory, and Antimicrobial Peptides Reveals Environmental Suitability of Exiguobacterium profundum PHM11 [frontiersin.org]

A Tale of Two Molecules: Unraveling the Biosynthetic Pathway of Pheganomycin and its Elusive Counterpart, Deoxypheganomycin D

For Immediate Release

A comprehensive analysis of the biosynthetic pathways of Pheganomycin and Deoxypheganomycin D reveals a stark contrast in our current understanding of these structurally related peptide natural products. While the intricate and unique biosynthesis of Pheganomycin has been elucidated, the pathway to this compound remains enigmatic, presenting a compelling area for future research in natural product biosynthesis and drug discovery. This technical guide provides an in-depth comparison of the known biosynthesis of Pheganomycin with the structural characteristics of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Pheganomycin and this compound are peptide antibiotics with potential therapeutic applications. Pheganomycin, produced by the bacterium Streptomyces cirratus, exhibits activity against mycobacteria.[1] this compound has also been noted as a specific inhibitor of mycobacteria, particularly Mycobacterium smegmatis. Structurally, they share a common core, but differ in a key functional group, suggesting a divergence in their biosynthetic pathways. This guide will delve into the known biosynthetic machinery of Pheganomycin and compare its structure to this compound to postulate on its formation.

The Innovative Hybrid Biosynthesis of Pheganomycin

The biosynthesis of Pheganomycin is a remarkable example of a hybrid ribosomal and non-ribosomal peptide synthetase (NRPS) pathway.[2][3] This cooperative synthesis model is a departure from the canonical pathways for peptide antibiotic production. The biosynthetic gene cluster (BGC) for pheganomycin, identified in Streptomyces cirratus, orchestrates this complex process.

At the heart of this pathway is the ATP-grasp ligase, PGM1. This enzyme catalyzes the crucial step of ligating a non-proteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-hydroxymethyl)phenyl-2-guanidinoacetic acid, to the N-terminus of a ribosomally synthesized precursor peptide.[2][3] This precursor peptide itself is encoded within the gene cluster and undergoes post-translational modification.

Key Enzymatic Steps in Pheganomycin Biosynthesis:

-

Ribosomal Synthesis of Precursor Peptide: A precursor peptide is synthesized by the ribosome. This peptide contains a core sequence that will become part of the final Pheganomycin molecule.

-

Synthesis of the Non-proteinogenic Amino Acid: A dedicated set of enzymes within the gene cluster is responsible for the synthesis of the unique non-proteinogenic amino acid side chain.

-

PGM1-mediated Ligation: The ATP-grasp ligase, PGM1, activates the non-proteinogenic amino acid and ligates it to the N-terminus of the precursor peptide.

-

Maturation and Release: Subsequent enzymatic modifications and cleavage steps likely lead to the final mature Pheganomycin.

Diagram of the Proposed Pheganomycin Biosynthetic Pathway:

Caption: Proposed hybrid ribosomal/non-ribosomal biosynthetic pathway for Pheganomycin.

The Mystery of this compound Biosynthesis

In stark contrast to Pheganomycin, the biosynthetic pathway of this compound remains completely uncharacterized. Extensive searches of the scientific literature and genomic databases have not revealed a corresponding biosynthetic gene cluster, the producing organism, or any enzymatic studies. This significant knowledge gap prevents a direct comparison of the biosynthetic pathways.

Structural Comparison: A Clue to Biosynthesis?

A comparison of the chemical structures of Pheganomycin and this compound provides the only current basis for speculating on the biosynthetic divergence. The key structural difference lies in the hydroxymethyl group on the phenyl ring of the non-proteinogenic amino acid. In Pheganomycin, this group is present, while in this compound, it is absent and replaced by a methyl group.

| Compound | Non-proteinogenic Amino Acid Side Chain |

| Pheganomycin | (S)-2-(3,5-dihydroxy-4-hydroxymethyl )phenyl-2-guanidinoacetic acid |

| This compound | (S)-2-(3,5-dihydroxy-4-methyl )phenyl-2-guanidinoacetic acid |

This single chemical modification suggests the action of a specific enzyme in the Pheganomycin pathway that is either absent or inactive in the biosynthesis of this compound. It is plausible that a hydroxylase is responsible for the addition of the hydroxyl group to a methyl-substituted precursor. Conversely, a reductase could potentially be involved in the formation of the methyl group from a more oxidized precursor, though the former is a more common biosynthetic transformation.

Logical Relationship Diagram for the Potential Biosynthetic Divergence:

Caption: Hypothetical divergence in the biosynthesis of the non-proteinogenic amino acid of Pheganomycin and this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the study of natural product biosynthesis. The following outlines the key methodologies employed in the elucidation of the Pheganomycin pathway.

Gene Deletion in Streptomyces cirratus

The creation of gene deletion mutants is fundamental to linking genes to their function in a biosynthetic pathway. For Streptomyces, this is typically achieved through homologous recombination.

Workflow for Gene Deletion:

Caption: General workflow for creating gene deletion mutants in Streptomyces.

Protocol Outline:

-

Construction of the Deletion Plasmid: Flanking regions of the target gene are PCR amplified and cloned into a suicide vector containing an antibiotic resistance marker.

-

Intergeneric Conjugation: The engineered plasmid is transferred from a donor E. coli strain to S. cirratus via conjugation.

-

Selection of Recombinants: Exconjugants are selected on media containing antibiotics that select for the resistance marker on the integrated plasmid.

-

Screening for Double Crossovers: Colonies are screened for the loss of the vector backbone, indicating a double homologous recombination event and gene replacement.

-

Verification: The deletion of the target gene is confirmed by PCR analysis and DNA sequencing of the genomic region.

In Vitro Reconstitution of PGM1 Activity

To confirm the function of the PGM1 enzyme, in vitro assays are performed using purified components.

Protocol Outline:

-

Overexpression and Purification of PGM1: The pgm1 gene is cloned into an expression vector, and the protein is overexpressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity.

-

Synthesis of Substrates: The ribosomally synthesized precursor peptide and the non-proteinogenic amino acid are chemically synthesized or biosynthesized and purified.

-

Enzyme Assay: The purified PGM1 enzyme is incubated with the precursor peptide, the non-proteinogenic amino acid, and ATP in a suitable buffer.

-

Product Analysis: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of the ligated product.

Quantitative Data

While detailed kinetic parameters for the enzymes in the Pheganomycin pathway are not extensively published, the primary literature reports on the outcomes of gene deletion and in vitro experiments provide qualitative and semi-quantitative data.

| Experiment | Observation | Implication |

| Δpgm1 mutant of S. cirratus | Abolished Pheganomycin production | PGM1 is essential for Pheganomycin biosynthesis. |

| In vitro assay with purified PGM1, precursor peptide, and NPAA | Formation of the correct ligated product confirmed by MS | PGM1 is the ligase responsible for joining the two key precursors. |

Conclusion and Future Directions

The biosynthesis of Pheganomycin represents a fascinating example of enzymatic cooperation between ribosomal and non-ribosomal synthesis machinery. The discovery of the PGM1 ligase and its role in this hybrid pathway has expanded our understanding of the diverse strategies employed in nature for the production of complex bioactive molecules.

The complete absence of information on the biosynthesis of this compound highlights a significant gap in our knowledge. Future research efforts should be directed towards identifying the producing organism and its genome to uncover the biosynthetic gene cluster for this compound. A comparative genomic and enzymatic analysis would undoubtedly provide profound insights into the evolutionary divergence of these pathways and the specific enzyme(s) responsible for the structural differences between these two molecules. Such studies could pave the way for the bioengineering of novel Pheganomycin analogs with improved therapeutic properties.

References

Deoxypheganomycin D and its Analogs: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypheganomycin D is a peptide-based natural product identified as a specific and potent inhibitor of mycobacteria. Its unique structure and mode of action, targeting the cell envelope, make it an intriguing candidate for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its structure, biological activity, and known mechanism of action. Due to the limited availability of public research on specific analogs, this document also presents a generalized framework for investigating the structure-activity relationship (SAR) of this compound, drawing from established methodologies in antimicrobial peptide research. Detailed experimental protocols and conceptual visualizations are provided to guide future research in the exploration and optimization of this promising molecular scaffold.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action. This compound, a peptide antibiotic, presents a promising starting point for such endeavors. It exhibits bacteriostatic activity against Mycobacterium smegmatis and its mode of action is believed to involve the disruption of the mycobacterial cell membrane and cell wall synthesis[1]. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent, selective, and pharmaceutically viable analogs. This guide aims to consolidate the known data on this compound and provide a roadmap for future SAR studies.

Chemical Structure and Properties of this compound

This compound is a complex peptide molecule with the chemical formula C30H47N9O11[2][3]. Its structure features a unique combination of amino acid residues, including a 3,5-dihydroxy-4-methylphenylglycine moiety.

Key Structural Features:

-

Peptide Backbone: Composed of L-aspartic acid, L-lysine, 3-methyl-L-valine, and L-asparagine residues.

-

Aromatic Moiety: A dihydroxyphenylglycine derivative which is likely crucial for its biological activity.

-

Guanidino Group: The presence of a guanidino group contributes to the cationic nature of the molecule.

-

Tert-butyl Group: A bulky tert-butyl group is present on the 3-methyl-L-valine residue.

A 2D representation of the chemical structure of this compound is provided below.

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of mycobacteria, with reported activity against Mycobacterium smegmatis ATCC 607. It exhibits a bacteriostatic effect at concentrations up to 7 x 10⁻⁵ M[1].

Quantitative Biological Data

While comprehensive SAR data for a series of analogs is not publicly available, the foundational study by Suzukake-Tsuchiya et al. (1988) provides key concentration-dependent effects of the parent compound[1].

| Compound | Target Organism | Assay | Concentration | Observed Effect | Reference |

| This compound | Mycobacterium smegmatis ATCC 607 | Growth Inhibition | 7 x 10⁻⁵ M | Bacteriostatic | [1] |

| This compound | Mycobacterium smegmatis ATCC 607 | Macromolecular Synthesis | 2.8 x 10⁻⁷ M | No significant inhibition of DNA, RNA, or protein synthesis. Marked decrease in [¹⁴C]glycerol incorporation into cell wall (13% of control) | [1] |

| This compound | Mycobacterium smegmatis ATCC 607 | Solute Transport | 7 x 10⁻⁶ M | Affects influx of leucine (but not thymidine) and efflux of thymidine (but not leucine) | [1] |

Mechanism of Action

The available evidence suggests that this compound's primary mode of action is the disruption of the mycobacterial cell envelope, encompassing both the cell membrane and cell wall synthesis[1]. This multi-faceted mechanism is a desirable trait for antibiotics as it can reduce the likelihood of resistance development.

The proposed mechanism of action is depicted in the following diagram:

References

Deoxypheganomycin D: A Technical Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypheganomycin D is a member of the pheganomycin family of peptide antibiotics, first identified from the fermentation broth of Streptomyces cirratus. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It details the molecular framework, the precise spatial arrangement of its atoms, and the experimental methodologies employed for its structural elucidation. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antimicrobial agents.

Chemical Structure

This compound is a complex peptidic natural product with the molecular formula C₃₀H₄₇N₉O₁₁ and a molecular weight of 709.75 g/mol [1][2]. The molecule consists of a peptide backbone composed of several amino acid residues, including a non-proteinogenic amino acid.

The core structure is characterized by a peptide chain containing L-aspartic acid, L-lysine, a tert-leucine (3,3-dimethylbutanoyl) moiety, and an asparagine residue. This peptide core is N-terminally acylated with a unique guanidinoacetylated dihydroxyphenylacetic acid derivative. The systematic IUPAC name for this compound is ((2S)-2-((2S)-4-amino-2-(2-(3,5-dihydroxy-4-methylphenyl)-2-guanidinoacetamido)-4-oxobutanamido)-3,3-dimethylbutanoyl)-L-lysyl-L-aspartic acid[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₇N₉O₁₁ | [1][2] |

| Molecular Weight | 709.75 g/mol | [1][2] |

| CAS Number | 69280-94-0 | [1][2] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Stereochemistry

The stereochemistry of this compound has been determined through a combination of spectroscopic analysis and the study of its biosynthetic pathway. The IUPAC name explicitly defines the stereochemical configuration at multiple chiral centers as (2S)[2].

The key chiral centers and their configurations are:

-

L-Aspartic acid: (2S)-configuration

-

L-Lysine: (2S)-configuration

-

tert-Leucine precursor: (2S)-configuration

-

Asparagine precursor: (2S)-configuration

-

Guanidino-dihydroxyphenylacetyl moiety: The stereocenter on the α-carbon is crucial for its biological activity.

The absolute configuration of these amino acid residues was likely determined by chiral HPLC analysis of the acid hydrolysate of the natural product and comparison with authentic standards. The stereochemistry of the non-proteinogenic amino acid component was likely established through detailed NMR spectroscopic analysis, including NOESY experiments, and potentially confirmed by total synthesis.

Experimental Protocols

While the original isolation and complete structural elucidation paper with detailed experimental protocols for this compound was not retrieved in the search, the general methodologies for isolating and characterizing similar peptide antibiotics from actinomycetes are well-established. Below are detailed, representative protocols based on standard practices in the field for the benefit of researchers.

Fermentation and Isolation

-

Inoculum Preparation: A well-sporulated culture of Streptomyces cirratus is used to inoculate a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28-30 °C for 2-3 days on a rotary shaker.

-

Production Fermentation: The seed culture is transferred to a production medium (e.g., soybean meal-glucose medium) and incubated for 5-7 days under the same conditions.

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then subjected to extraction with a water-immiscible organic solvent such as ethyl acetate or n-butanol.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves:

-

Adsorption chromatography on silica gel or Diaion HP-20 resin.

-

Size-exclusion chromatography on Sephadex LH-20.

-

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is conducted to determine the planar structure and stereochemistry.

-

¹H NMR: Provides information on the number and types of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, helping to piece together amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, useful for identifying complete amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting the amino acid residues and identifying the peptide sequence.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional structure and the relative stereochemistry of the molecule.

-

-

Amino Acid Analysis: The purified peptide is hydrolyzed with 6N HCl, and the resulting amino acids are derivatized and analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the absolute configuration of the proteinogenic amino acid components by comparing their retention times with those of authentic L- and D-amino acid standards.

Biosynthesis and Logical Relationships

The biosynthesis of the related compound, pheganomycin, has been studied and involves a unique interplay between ribosomal and non-ribosomal peptide synthesis pathways[3][4]. A peptide ligase, Pgm1, is responsible for coupling a ribosomally synthesized precursor peptide with the non-proteinogenic amino acid[3][4]. This understanding of the biosynthesis provides a logical framework for the structure of this compound.

Caption: Logical workflow of the proposed biosynthesis of this compound.

Experimental Workflow for Structural Elucidation

The determination of the chemical structure and stereochemistry of a novel natural product like this compound follows a standardized workflow in natural product chemistry.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry. Its peptidic nature, incorporating a unique non-proteinogenic amino acid, makes it an interesting target for both total synthesis and further biological evaluation. The detailed understanding of its molecular architecture is fundamental for elucidating its mode of action as a specific inhibitor of mycobacteria and for the rational design of more potent and selective analogs in the ongoing search for new antibiotics.

References

Deoxypheganomycin D: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Deoxypheganomycin D. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the chemical and physical properties of this natural product.

Introduction to this compound

This compound is a peptide antibiotic isolated from Streptomyces cirratus. It is recognized for its specific inhibitory activity against mycobacteria.[1][2] The compound's molecular formula is C₃₀H₄₇N₉O₁₁, with a monoisotopic mass of 709.33950335 Da.[1] It is typically supplied as a solid powder and is soluble in DMSO.[3]

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is critical for determining its elemental composition.

| Property | Value |

| Chemical Formula | C₃₀H₄₇N₉O₁₁ |

| Exact Mass | 709.33950335 Da |

| Molecular Weight | 709.7 g/mol |

¹H Nuclear Magnetic Resonance (NMR) Data

Specific ¹H NMR data for this compound is not available in the reviewed literature. The table below serves as a template for the type of data required for full structural elucidation.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

¹³C Nuclear Magnetic Resonance (NMR) Data

Specific ¹³C NMR data for this compound is not available in the reviewed literature. The table below serves as a template for the expected data.

| Position | Chemical Shift (δ, ppm) | Assignment |

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of natural products like this compound. These are based on standard laboratory practices, as the specific protocols for this compound were not detailed in the available literature.

Isolation of this compound

-

Fermentation: The producing organism, Streptomyces cirratus, is cultured in a suitable liquid medium under optimized conditions (e.g., temperature, pH, aeration, and incubation time) to maximize the production of this compound.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive component is then extracted from the supernatant and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate or n-butanol.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic steps to isolate the pure compound. This may include:

-

Adsorption chromatography on silica gel or alumina.

-

Size-exclusion chromatography using resins like Sephadex.

-

Reversed-phase high-performance liquid chromatography (HPLC) for final purification.

-

Spectroscopic Analysis

-

Mass Spectrometry: A solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is analyzed by high-resolution mass spectrometry, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap analyzer.

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H, ¹³C, and a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer to determine the complete chemical structure and stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the study of this compound and its proposed mechanism of action.

Figure 1. A generalized experimental workflow for the isolation and structural elucidation of this compound.

Figure 2. A logical diagram illustrating the proposed mechanism of action for this compound as a mycobacterial cell wall synthesis inhibitor.

References

Deoxypheganomycin D: An In-depth Technical Guide on its Mechanism of Action in Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypheganomycin D is an antimicrobial agent that has demonstrated specific inhibitory activity against mycobacteria. This technical guide provides a detailed overview of the current understanding of its mechanism of action, primarily based on foundational research conducted on Mycobacterium smegmatis ATCC 607. The evidence points towards a multi-faceted effect on the mycobacterial cell envelope, involving both the cell membrane and the biosynthesis of specific cell wall lipid components. This document summarizes the key quantitative data, outlines the experimental protocols used in its study, and presents visual representations of the proposed mechanisms and experimental workflows.

Core Mechanism of Action

This compound exhibits a bacteriostatic effect on Mycobacterium smegmatis at concentrations as high as 7 x 10-5 M.[1][2] Its primary mode of action is not directed at the major biosynthetic pathways of DNA, RNA, or protein synthesis. Instead, the compound appears to target the integrity and synthesis of the mycobacterial cell envelope.[1]

The proposed mechanism involves a dual effect:

-

Inhibition of Cell Wall Synthesis: this compound significantly curtails the incorporation of precursors into the cell wall, suggesting an interference with the synthesis of essential lipid components.[1]

-

Alteration of Cell Membrane Permeability: The compound affects the transport of specific molecules across the cell membrane, indicating a disruption of its normal function.[1]

Notably, this compound does not show cross-resistance with several other classes of antibiotics, including aminoglycosides (paromomycin, kanamycin, streptomycin), capreomycin, viomycin, and streptothricin, suggesting a distinct molecular target.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound's effects on M. smegmatis.

| Parameter | Concentration of this compound | Observed Effect | Reference |

| Growth Inhibition | 7 x 10-5 M | Bacteriostatic inhibition of M. smegmatis ATCC 607 growth. | [1][2] |

| Macromolecular Synthesis | 2.8 x 10-7 M | No significant inhibition of DNA, RNA, or protein synthesis. | [1] |

| Cell Wall Synthesis | 2.8 x 10-7 M | Marked decrease in [14C]glycerol incorporation into the cell wall (13% of control). | [1] |

| Leucine Influx | 7 x 10-6 M | Affected (specific quantitative data not provided). | [1] |

| Thymidine Influx | 7 x 10-6 M | Not affected. | [1] |

| Leucine Efflux | 7 x 10-6 M | Not affected. | [1] |

| Thymidine Efflux | 7 x 10-6 M | Affected (specific quantitative data not provided). | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments that elucidated the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism: Mycobacterium smegmatis ATCC 607.

-

Culture Medium: Sauton's medium.

-

Method: A serial dilution of this compound was prepared in the culture medium. The tubes were then inoculated with a standardized suspension of M. smegmatis.

-

Incubation: The cultures were incubated at 37°C and observed for growth.

-

Endpoint: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.

Macromolecular Synthesis Assays

-

Objective: To assess the effect of this compound on the synthesis of DNA, RNA, and protein.

-

Methodology:

-

M. smegmatis cultures were grown to the mid-log phase.

-

The cultures were treated with this compound (2.8 x 10-7 M).

-

Radiolabeled precursors were added to the cultures: [3H]thymidine for DNA synthesis, [3H]uridine for RNA synthesis, and [14C]leucine for protein synthesis.

-

After a defined incubation period, the reactions were stopped by the addition of trichloroacetic acid (TCA).

-

The acid-insoluble precipitates were collected on filters, washed, and the radioactivity was measured using a scintillation counter.

-

The incorporation of radiolabeled precursors in treated cells was compared to that in untreated control cells.

-

Cell Wall Synthesis Assay

-

Objective: To determine the effect of this compound on the synthesis of the mycobacterial cell wall.

-

Methodology:

-

M. smegmatis cultures were grown in the presence of this compound (2.8 x 10-7 M).

-

[14C]glycerol was added as a precursor for cell wall lipid synthesis.

-

After incubation, the cells were harvested, and the cell wall fraction was isolated.

-

The radioactivity incorporated into the cell wall fraction was measured and compared to an untreated control.

-

Membrane Permeability Assay (Influx and Efflux)

-

Objective: To evaluate the effect of this compound on the influx and efflux of small molecules across the cell membrane.

-

Methodology for Influx:

-

M. smegmatis cells were pre-incubated with this compound (7 x 10-6 M).

-

Radiolabeled [14C]leucine or [3H]thymidine was added to the cell suspension.

-

At various time intervals, aliquots were removed, filtered, and washed to remove extracellular radioactivity.

-

The radioactivity retained by the cells was measured to determine the rate of influx.

-

-

Methodology for Efflux:

-

M. smegmatis cells were first loaded with radiolabeled [14C]leucine or [3H]thymidine.

-

The cells were then washed and resuspended in a medium containing this compound (7 x 10-6 M).

-

At different time points, the radioactivity released into the supernatant was measured to determine the rate of efflux.

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed dual mechanism of this compound on the mycobacterial cell envelope.

Experimental Workflow for Macromolecular Synthesis Assay

Caption: Workflow for assessing the impact on macromolecular synthesis.

Logical Relationship of Membrane Permeability Effects

Caption: Differential effects on molecular transport across the cell membrane.

References

Investigating the Enigmatic Target of Deoxypheganomycin D in the Mycobacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypheganomycin D, a natural product, has demonstrated specific inhibitory activity against mycobacteria. Early investigations have pointed towards the mycobacterial cell wall and membrane as the primary sites of its action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, based on available data. It also outlines detailed, illustrative experimental protocols for the elucidation of its precise molecular target within the complex mycobacterial cell envelope. This document is intended to serve as a resource for researchers aiming to further investigate this compound and its potential as an antitubercular agent.

Introduction

The cell wall of Mycobacterium tuberculosis and other mycobacterial species is a complex and unique structure, essential for their survival and virulence. It serves as a formidable barrier against many antibiotics, making it a prime target for the development of new therapeutic agents.[1][2] The cell wall is primarily composed of a peptidoglycan layer covalently linked to arabinogalactan, which is further esterified with long-chain fatty acids known as mycolic acids.[3][4][5] This intricate mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, along with other lipids and proteins, creates a highly impermeable barrier.[3][4]

This compound is an antimicrobial compound that has shown specific activity against mycobacteria.[6][7] A pivotal, yet dated, study on its mode of action in Mycobacterium smegmatis suggests a multi-faceted effect, implicating both the cell membrane and lipid components of the cell wall.[6] This guide synthesizes the existing data on this compound and proposes a roadmap for future research to precisely identify its molecular target.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study by Suzukake-Tsuchiya et al. (1988) on the effect of this compound on M. smegmatis ATCC 607.

Table 1: Antimicrobial Activity of this compound

| Parameter | Value | Organism | Reference |

| Bacteriostatic Concentration | As high as 7 x 10-5 M | M. smegmatis ATCC 607 | [6] |

Table 2: Effect of this compound on Macromolecular Synthesis and Cell Wall Integrity

| Concentration of this compound | Effect | Target Process | Organism | Reference |

| 2.8 x 10-7 M | Marked decrease (13% of control) in [14C]glycerol incorporation | Cell wall synthesis | M. smegmatis ATCC 607 | [6] |

| 2.8 x 10-7 M | No significant inhibition | DNA, RNA, or protein synthesis | M. smegmatis ATCC 607 | [6] |

| 7 x 10-6 M | Affected influx | Leucine uptake | M. smegmatis ATCC 607 | [6] |

| 7 x 10-6 M | Unaffected influx | Thymidine uptake | M. smegmatis ATCC 607 | [6] |

Proposed Mechanism of Action and Experimental Workflows

Based on the initial findings, this compound appears to have a dual effect on the mycobacterial cell. The following diagrams illustrate the proposed mechanism and a general workflow for its target identification.

Caption: Proposed dual mechanism of this compound action.

Caption: General workflow for identifying the molecular target.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies for studying mycobacterial cell walls and identifying antibiotic targets.

Protocol for Analysis of Mycolic Acid Synthesis Inhibition

This protocol describes a method to determine if this compound inhibits the synthesis of mycolic acids, key lipid components of the mycobacterial cell wall.

Objective: To quantify the effect of this compound on mycolic acid biosynthesis in M. smegmatis.

Materials:

-

M. smegmatis culture

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

This compound

-

[1-14C]acetic acid (radiolabel)

-

Saponification reagent (15% tetrabutylammonium hydroxide)

-

Acidification reagent (hydrochloric acid)

-

Extraction solvents (diethyl ether, chloroform, methanol)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., petroleum ether/acetone 95:5 v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase.

-

Aliquot the culture into tubes and add this compound at various concentrations (including a no-drug control).

-

Incubate for a defined period (e.g., 24 hours).

-

Add [1-14C]acetic acid to each tube and incubate for a further 8-12 hours to allow for incorporation into newly synthesized fatty acids and mycolic acids.

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

-

Saponify the lipid extract by heating with the saponification reagent to cleave the mycolic acids from the arabinogalactan.

-

Acidify the mixture and extract the free mycolic acids with diethyl ether.

-

Evaporate the solvent and dissolve the mycolic acid methyl esters (MAMEs) in a suitable solvent.

-

Spot the MAMEs onto a TLC plate and develop the chromatogram.

-

Visualize the radiolabeled mycolic acids using a phosphorimager or by exposing the TLC plate to autoradiography film.

-

Quantify the intensity of the spots to determine the level of mycolic acid synthesis inhibition.

Protocol for Target Identification using Resistant Mutant Selection and Whole-Genome Sequencing

This protocol outlines a genetic approach to identify the potential target of this compound by selecting for resistant mutants and identifying the causative mutations.

Objective: To identify the gene(s) responsible for resistance to this compound, thereby indicating its likely target.

Materials:

-

M. smegmatis culture

-

Middlebrook 7H10 agar plates

-

This compound

-

DNA extraction kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for variant calling and analysis

Procedure:

-

Grow a large population of M. smegmatis in liquid culture.

-

Plate a high density of cells onto Middlebrook 7H10 agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 2-4 times the Minimum Inhibitory Concentration).

-

Incubate the plates until resistant colonies appear.

-

Isolate individual resistant colonies and re-streak them on selective agar to confirm resistance.

-

Grow the confirmed resistant mutants in liquid culture and extract their genomic DNA.

-

Perform whole-genome sequencing of the resistant mutants and the parental wild-type strain.

-

Align the sequencing reads to the M. smegmatis reference genome.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.

-

Analyze the identified mutations to determine the affected genes. Genes that are consistently mutated across independently isolated resistant strains are strong candidates for being the target of this compound or being involved in its mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that this compound disrupts the integrity of the mycobacterial cell envelope, likely through a dual action on the cell membrane and the biosynthesis of cell wall lipids. However, the precise molecular target remains to be elucidated. The experimental approaches outlined in this guide, particularly the combination of biochemical assays and modern genetic techniques, provide a clear path forward for the definitive identification of this compound's target. Unraveling this mechanism will be a critical step in evaluating its potential for further development as a novel anti-tuberculosis drug. Future research should also focus on synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its efficacy and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

Deoxypheganomycin D: A Technical Guide to a Novel Anti-Mycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypheganomycin D has been identified as a specific inhibitor of mycobacteria, demonstrating bacteriostatic activity against Mycobacterium smegmatis.[1] Its unique mode of action, which appears to involve the mycobacterial cell membrane and specific lipid components of the cell wall, coupled with a lack of cross-resistance to several existing antibiotics, positions it as a compound of interest for further investigation in the fight against mycobacterial diseases, including tuberculosis.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known anti-mycobacterial activity, and presents detailed experimental protocols for its further evaluation as a potential therapeutic agent.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel anti-mycobacterial agents with unique mechanisms of action. This compound is a peptide antibiotic that has shown promise as a specific inhibitor of mycobacteria.[1] Early studies on Mycobacterium smegmatis ATCC 607 revealed its bacteriostatic properties and suggested a mechanism of action distinct from many currently used antibiotics.[1] This document serves as a technical resource for researchers, outlining the foundational data on this compound and providing standardized protocols to guide future in-depth studies into its efficacy, mechanism of action, and therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 69280-94-0 | [2][3] |

| Molecular Formula | C30H47N9O11 | [2][3] |

| Molecular Weight | 709.75 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

In Vitro Anti-Mycobacterial Activity

The primary research on this compound has focused on its activity against Mycobacterium smegmatis ATCC 607. The key findings from these studies are summarized below.

| Parameter | Concentration | Observation | Species | Reference |

| Growth Inhibition | As high as 7 x 10⁻⁵ M | Bacteriostatic | M. smegmatis | [1] |

| Partial Growth Inhibition | 2.8 x 10⁻⁷ M | No significant inhibition of DNA, RNA, or protein synthesis. Marked decrease (13% of control) in [¹⁴C]glycerol-derived radioactivity in cell walls. | M. smegmatis | [1] |

| Membrane Effects | 7 x 10⁻⁶ M | Affects influx of leucine (but not thymidine) and has the reverse effect on efflux. | M. smegmatis | [1] |

| Cross-Resistance | Not Applicable | No cross-resistance observed with paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin. | M. smegmatis | [1] |

Proposed Mechanism of Action

The available data suggests that this compound's anti-mycobacterial effect is related to its impact on the cell membrane and specific lipid components of the cell wall.[1] The compound appears to disrupt the normal functioning of the cell membrane, as evidenced by its effects on leucine influx and efflux.[1] Furthermore, the significant reduction in the incorporation of glycerol-derived radioactivity into the cell walls of treated M. smegmatis points towards an inhibition of cell wall biosynthesis, potentially targeting the synthesis or transport of lipid precursors.[1]

Caption: Hypothesized mechanism of this compound targeting cell wall lipid synthesis and membrane transport.

Experimental Protocols

The following are detailed, standardized protocols for the further evaluation of this compound as an anti-mycobacterial agent.

Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis

This protocol is adapted from standard broth microdilution methods for M. tuberculosis.

References

An In-depth Technical Guide on the Biological Activity Spectrum of Deoxypeganomycin D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Deoxypeganomycin D is limited. This guide summarizes the currently accessible data and provides generalized experimental protocols for further investigation. The experimental methodologies described are standard accepted practices and are not derived from studies conducted specifically on Deoxypeganomycin D unless otherwise cited.

Introduction

Deoxypeganomycin D is a natural product that has been identified as a specific inhibitor of mycobacteria.[1] Its biological activity, particularly its impact on bacterial cell processes, has been the subject of initial scientific inquiry. This document aims to provide a comprehensive overview of the known biological activities of Deoxypeganomycin D, detail relevant experimental protocols for its study, and visualize its mechanism of action and potential screening workflows.

Quantitative Data on Biological Activity

The primary reported biological activity of Deoxypeganomycin D is its bacteriostatic effect against Mycobacterium smegmatis ATCC 607.[1] The compound inhibits the growth of this non-pathogenic model organism for mycobacterial research. Notably, it does not show cross-resistance with several other classes of antibiotics, including aminoglycosides (paromomycin, kanamycin, streptomycin), polypeptide antibiotics (capreomycin, viomycin), and streptothricin.[1]

| Biological Target | Activity | Concentration | Observations | Reference |

| Mycobacterium smegmatis ATCC 607 | Bacteriostatic | As high as 7 x 10-5 M | Inhibits in vitro growth. | [1] |

| Mycobacterium smegmatis ATCC 607 | Partial Growth Inhibition | 2.8 x 10-7 M | Does not significantly inhibit DNA, RNA, or protein synthesis at this concentration. | [1] |

| Mycobacterium smegmatis ATCC 607 | Cell Wall Synthesis Inhibition | 2.8 x 10-7 M | Leads to a marked decrease (13% of control) in [14C]glycerol-derived radioactivity in cell walls. | [1] |

| Mycobacterium smegmatis ATCC 607 | Effect on Cell Membrane | 7 x 10-6 M | Affects the influx of leucine but not thymidine. The reverse is true for efflux. | [1] |

Proposed Mechanism of Action

The available data suggests that the primary mechanism of action of Deoxypeganomycin D against Mycobacterium smegmatis is the inhibition of cell wall synthesis.[1] At concentrations that only partially inhibit overall cell growth, there is a significant and specific reduction in the incorporation of precursors into the cell wall.[1] This indicates that the cell wall is a primary target. Additionally, there is evidence to suggest an effect on the cell membrane's permeability.[1]

Caption: Proposed mechanism of Deoxypeganomycin D in M. smegmatis.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of a compound like Deoxypeganomycin D.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4][5]

-

Materials:

-

Procedure:

-

Prepare a serial two-fold dilution of the Deoxypeganomycin D stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.[2]

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only) on each plate.

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for M. smegmatis) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[3][4]

-

2. Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Materials:

-

96-well tissue culture plates

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., acidified isopropanol or DMSO)[8]

-

Microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of Deoxypeganomycin D in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.[6][8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

-

General Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like Deoxypeganomycin D.

Caption: A generalized workflow for drug discovery and development.

Conclusion

Deoxypeganomycin D shows promise as a specific inhibitor of mycobacteria, with a mechanism targeting cell wall synthesis. However, the full spectrum of its biological activity remains largely unexplored. Further research is required to determine its activity against a broader range of microorganisms, its potential as an anticancer agent, and its specific molecular targets and effects on cellular signaling pathways. The generalized protocols provided herein offer a starting point for such investigations.

References

- 1. Mode of action of deoxypheganomycin D on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Deoxypheganomycin D: Application Notes and Protocols for In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypheganomycin D is an antibiotic identified as a specific inhibitor of mycobacteria. Its mode of action is reported to be bacteriostatic, primarily targeting the integrity of the mycobacterial cell membrane and cell wall, without directly inhibiting the synthesis of DNA, RNA, or proteins. This document provides detailed protocols for the in vitro susceptibility testing of this compound against mycobacterial species, based on established methodologies. It also summarizes the currently available, albeit limited, quantitative data on its activity and presents a visual representation of its proposed mechanism of action.

Quantitative Data Summary

The available scientific literature provides limited quantitative in vitro susceptibility data for this compound. The primary organism studied is Mycobacterium smegmatis ATCC 607. The data is presented below, converted to common units for clarity (μg/mL), assuming a molecular weight of 709.75 g/mol for this compound.

| Compound | Organism | Activity Type | Concentration (M) | Concentration (µg/mL) | Reference |

| This compound | Mycobacterium smegmatis ATCC 607 | Bacteriostatic | 7 x 10⁻⁵ M | ~49.68 | [1][2] |

| This compound | Mycobacterium smegmatis ATCC 607 | Partial Growth Inhibition | 2.8 x 10⁻⁷ M | ~0.20 | [1] |

| This compound | Mycobacterium smegmatis ATCC 607 | Affects Leucine Influx | 7 x 10⁻⁶ M | ~4.97 | [1] |

Note: Comprehensive data, including MIC₅₀ and MIC₉₀ values against a broader range of mycobacterial species, is not currently available in published literature. The protocols outlined below provide a framework for generating such data.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria, adapted from established standards for antimycobacterial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method is considered the gold standard for determining the MIC of antimycobacterial agents.

1. Materials:

-

This compound (stock solution prepared in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)

-

Mycobacterial strains for testing (e.g., Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

-

Sterile 96-well U-bottom microtiter plates

-

Inoculum preparation materials (sterile saline with 0.05% Tween 80, McFarland standards)

-

Plate reader or inverted mirror for reading results

-

Incubator (37°C)

2. Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plates to achieve a range of final concentrations for testing.

-

-

Inoculum Preparation:

-

Grow mycobacterial cultures to mid-log phase.

-

Prepare a bacterial suspension in saline-Tween 80 and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension to the final required inoculum density (typically 1 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared mycobacterial inoculum.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-21 days for M. tuberculosis).

-

-

Reading and Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

-

Growth can be assessed visually using an inverted mirror or by measuring the optical density with a plate reader.

-

Protocol 2: Agar Dilution Method

This method is an alternative to broth microdilution for determining the MIC.

1. Materials:

-

This compound

-

Middlebrook 7H10 or 7H11 agar supplemented with OADC

-

Sterile petri dishes

-

Mycobacterial strains for testing

-

Inoculum preparation materials

2. Procedure:

-

Preparation of Agar Plates with this compound:

-

Prepare molten Middlebrook agar and cool to 45-50°C.

-

Add appropriate volumes of this compound stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

-

Inoculum Preparation:

-

Prepare a mycobacterial suspension as described in the broth microdilution protocol.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared mycobacterial suspension onto the surface of the agar plates containing different concentrations of this compound.

-

Include a drug-free control plate.

-

Incubate the plates at 37°C for the required duration.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the growth of the mycobacterial colonies.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro susceptibility of mycobacteria to this compound using the broth microdilution method.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Proposed Mechanism of Action

Based on available literature, this compound is suggested to interfere with the mycobacterial cell envelope. The following diagram illustrates this proposed mechanism. It is important to note that the specific molecular targets and signaling pathways have not been fully elucidated.

Caption: Proposed Mechanism of this compound on the Mycobacterial Cell Envelope.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Deoxypheganomycin D against Mycobacterium smegmatis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deoxypheganomycin D is a specific inhibitor of mycobacteria, demonstrating bacteriostatic effects against Mycobacterium smegmatis.[1][2] Its mode of action is suggested to be related to the cell membrane and specific mycobacterial lipid components of the cell wall.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. smegmatis using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Data Presentation

Table 1: Hypothetical MIC Determination of this compound against M. smegmatis